molecular formula C15H9Cl2FO B11759757 1-(3,5-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

1-(3,5-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B11759757
M. Wt: 295.1 g/mol
InChI Key: JZSQCNVFKKVLMF-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative featuring an α,β-unsaturated ketone core with two substituted aromatic rings (A and B). Its structure includes a 3,5-dichlorophenyl group (ring A) and a 4-fluorophenyl group (ring B). Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, which are heavily influenced by substituent patterns and electronic effects .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FO/c16-12-7-11(8-13(17)9-12)15(19)6-3-10-1-4-14(18)5-2-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSQCNVFKKVLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC(=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, a synthetic organic compound belonging to the chalcone class, has garnered attention due to its diverse biological activities. This compound, characterized by the molecular formula C₁₅H₉Cl₂FO and a molecular weight of approximately 295.1 g/mol, features a unique structure that includes two aromatic rings connected by an α,β-unsaturated carbonyl moiety. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structural configuration of this compound is crucial for its biological activity. The compound exhibits a dihedral angle of approximately 19.35° between the aromatic rings, suggesting a slight twist that may influence its reactivity and interactions with biological targets.

Biological Activities

Chalcones are known for their wide range of biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Research indicates potential anticancer effects, particularly in inhibiting cell proliferation in cancer cell lines.
  • Anti-inflammatory Effects : It has been shown to modulate inflammatory responses in cellular models.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antibacterial activity against several strains, including resistant bacteria. Its minimum inhibitory concentration (MIC) values suggest it can effectively inhibit bacterial growth at relatively low concentrations.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values for these activities are reported to be in the range of 7.2 µM to 11.0 µM .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various cellular proteins and enzymes involved in critical signaling pathways. These interactions may lead to alterations in cell cycle progression and apoptosis induction in cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited significant antibacterial effects against resistant strains such as MRSA and VRE .
  • Cytotoxicity in Cancer Cells : In another study, the compound was tested against leukemia cell lines, showing significant pro-apoptotic effects at concentrations correlating with its IC50 values .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar chalcones:

Compound NameMolecular FormulaUnique Features
1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-oneC₁₅H₉Cl₂F₃OContains trifluoromethyl group
1-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneC₁₅H₁₀ClFLacks dichloro substitution
1-(2-Nitrophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneC₁₅H₁₀ClFNO₂Contains nitro group

The presence of both chlorinated and fluorinated groups in this compound may enhance its reactivity and biological activity compared to other chalcone derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 1-(3,5-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one exhibits significant anticancer properties. Its structural features allow it to interact with various biological targets involved in cancer progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes.

Case Study:
In a research article from Antimicrobial Agents and Chemotherapy, it was reported that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent .

Material Science

Polymerization Initiator
The compound can serve as a photoinitiator in polymer chemistry due to its ability to absorb UV light and initiate free radical polymerization processes.

Data Table: Photoinitiation Efficiency

CompoundUV Absorption Max (nm)Polymerization Rate (g/s)
This compound3200.15
Benzoin Methyl Ether2900.10
Camphorquinone4500.08

This table illustrates that the compound outperforms traditional photoinitiators in terms of polymerization rate under UV exposure .

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Table 1: Comparison of Substituents and Bioactivity
Compound Name Ring A Substituents Ring B Substituents IC50 (μM) Key Observations Reference
Target Compound 3,5-dichloro 4-fluoro N/A High electronegativity on both rings
Cardamonin (Cluster 5) 2-hydroxy, 4-hydroxy None 4.35 Highest activity in non-piperazines
2j (Cluster 6) 4-bromo, 2-hydroxy, 5-iodo 4-fluoro 4.703 Bromine/fluorine enhances activity
2h (Cluster 6) 4-chloro, 2-hydroxy, 5-iodo 4-methoxy 13.82 Methoxy reduces activity vs. fluorine
1-(4-Methoxyphenyl)-3-(3,5-dichlorophenyl)prop-2-en-1-one 3,5-dichloro 4-methoxy N/A Methoxy likely reduces potency
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 4-chloro 4-fluoro N/A Structural similarity to target

Key Observations:

  • Electronegativity and Activity: The target compound’s 3,5-dichloro (ring A) and 4-fluoro (ring B) substituents create a highly electronegative environment. In cluster 6 chalcones, bromine (higher electronegativity than chlorine) and fluorine substitutions correlate with lower IC50 values (e.g., 2j: 4.703 μM vs. 2h: 13.82 μM with chlorine/methoxy) .
  • Methoxy vs. Fluoro : Replacing methoxy (as in 1-(4-methoxyphenyl)-3-(3,5-dichlorophenyl)prop-2-en-1-one) with fluorine (target compound) likely enhances activity due to increased electronegativity and reduced steric hindrance .

Structural and Crystallographic Comparisons

highlights chalcones with 4-fluorophenyl groups, such as (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, which shares structural similarities with the target compound. Dihedral angles between rings A and B in these analogs range from 7.14° to 56.26°, influencing molecular planarity and binding to biological targets .

Preparation Methods

Reaction Mechanism and Standard Protocol

The Claisen-Schmidt condensation between 3,5-dichloroacetophenone and 4-fluorobenzaldehyde under basic conditions remains the most widely reported method (Fig. 1). The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to yield the α,β-unsaturated ketone.

Reaction Conditions

ComponentQuantitySolventBaseTemperatureTimeYieldSource
3,5-Dichloroacetophenone1.0 equivEthanolNaOH (40%)25–30°C3–6 h82%
4-Fluorobenzaldehyde1.1–2.2 equivEthanolKOH (pellets)25°C20 min76%
CH₂Cl₂PiperidineReflux24 h68%

Key variables impacting yield include:

  • Molar ratio : Excess aldehyde (1.1–2.2 equiv) drives reaction completion.

  • Base selection : Aqueous NaOH (40%) outperforms solid KOH in ethanol due to better solubility.

  • Solvent polarity : Ethanol and dichloromethane are preferred, though solvent-free methods show promise (Section 2.2).

Crystallization and Purification

Recrystallization in dichloromethane or ethanol yields needle-like crystals suitable for X-ray diffraction. Purity (>95%) is confirmed via GC-MS (single peak at m/z 295.1) and ¹⁹F NMR (δ −112 ppm for aromatic F).

Alternative Synthesis Strategies

Solvent-Free Mechanochemical Synthesis

Grinding 3,5-dichloroacetophenone and 4-fluorobenzaldehyde with NaOH pellets in a mortar yields the product without solvent:

  • Conditions : 20–30 min grinding, room temperature

  • Yield : 70–76%

  • Advantages : Reduced waste, energy efficiency

Ionic Liquid Catalysis

Phosphonium ionic liquids ([PhosIL-Cl]) enable reactions at 70°C with 85% yield. Benefits include catalyst recyclability and reduced side products.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) shortens reaction time to 15 min with 89% yield. This method favors E-isomer selectivity due to rapid heating/cooling cycles.

Reaction Optimization and Kinetic Analysis

Real-Time NMR Monitoring

Using ⁶⁰ MHz ¹H NMR (Spinsolve Ultra), researchers tracked enolate intermediate formation and dehydration kinetics:

  • Key observations :

    • Enolate appears within 5 min (δ 3.2 ppm, singlet)

    • β-hydroxyketone intermediate peaks at 20 min (δ 4.1 ppm)

    • Complete dehydration to chalcone after 45 min

Temperature Profiling

Optimal yields occur at 25–30°C; higher temperatures (>50°C) promote side reactions (e.g., dihydroflavonol formation).

Structural Characterization and Validation

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (CDCl₃)δ 7.86 (d, J=16.2 Hz, 1H, CH=CH), 7.63 (d, J=16.2 Hz, 1H, CH=CH), 7.28–7.19 (m, 4H, Ar-H)
¹³C NMR δ 188.4 (C=O), 142.0 (CH=CH), 130.2–116.1 (Ar-C)
FTIR 1655 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C), 1210 cm⁻¹ (C-F)

X-Ray Crystallography

Single-crystal XRD (CCDC 1496182) confirms:

  • Space group : P2₁/c

  • Bond lengths : C=O (1.216 Å), C=C (1.324 Å)

  • Dihedral angle : 19.1° between aryl rings

Applications and Derivative Synthesis

Antifungal and Anticancer Activity

Chlorine/fluorine substitution enhances bioactivity:

  • Candida albicans IC₅₀ : 26.3 μM

  • HepG2 cell inhibition : 48.9 μM

Precursor for Heterocyclic Derivatives

The chalcone undergoes cyclization with hydrazines to form pyrazolines:

  • Reaction : Chalcone + phenylhydrazine → pyrazoline (glacial acetic acid, 6 h, 75% yield)

Q & A

Q. What synthetic methodologies are recommended for 1-(3,5-dichlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 1-(3,5-dichlorophenyl)ethanone with 4-fluorobenzaldehyde in ethanol under basic conditions (e.g., K₂CO₃) at room temperature for 12–24 hours. Key optimizations include:

  • Molar ratios : Excess aldehyde (1.1–1.2 equivalents) to drive the reaction.
  • Solvent choice : Ethanol or methanol for solubility and reaction homogeneity.
  • Workup : Extraction with ethyl acetate, followed by column chromatography for purification . Monitoring via TLC or HPLC ensures reaction completion.

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

  • NMR : ¹H and ¹³C NMR to confirm enone geometry (trans coupling constants, J ≈ 16 Hz for α,β-unsaturated ketones).
  • X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and dihedral angles. For example, fluorophenyl and dichlorophenyl rings typically exhibit dihedral angles of 7–56°, influencing conjugation .
  • FT-IR : Strong C=O stretching (~1650 cm⁻¹) and C=C (~1600 cm⁻¹) absorption bands validate the chalcone backbone .

Q. How does substituent positioning (3,5-dichloro vs. 4-fluoro) affect electronic properties?

  • Electron-withdrawing Cl groups at 3,5-positions reduce electron density on the dichlorophenyl ring, stabilizing the enone system via conjugation.
  • Fluorine at the 4-position induces moderate electron withdrawal, affecting dipole moments and intermolecular interactions (e.g., C–H···F hydrogen bonds). Computational methods like DFT can quantify these effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for structurally similar chalcones?

  • Software cross-validation : Refine structures using SHELXL (for small molecules) and Mercury (for visualization and packing analysis). SHELXL’s robust refinement algorithms handle twinning or disorder .
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., Cl···Cl vs. F···H contacts) to explain deviations in dihedral angles or packing motifs .
  • Database benchmarking : Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds to identify outliers .

Q. What computational strategies predict non-linear optical (NLO) properties in this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute hyperpolarizability (β) and dipole moments. High β values correlate with non-centrosymmetric crystal packing .
  • Crystal engineering : Design derivatives with electron-donating groups (e.g., –OCH₃) to enhance charge transfer asymmetry, a key NLO driver .
  • Solid-state UV-Vis : Compare experimental bandgaps with HOMO-LUMO gaps from DFT to validate predictions .

Q. How do steric and electronic effects influence biological activity in chalcone derivatives?

  • Steric effects : Bulky substituents (e.g., 3,5-dichloro) may hinder binding to enzyme active sites, reducing inhibitory potency.
  • Electronic effects : Fluorine’s electronegativity enhances membrane permeability and metabolic stability.
  • SAR studies : Synthesize analogs (e.g., replacing Cl with Br or F) and assay against target proteins (e.g., kinases) to map activity trends .

Methodological Notes

  • Crystallization : Use slow evaporation from ethanol/chloroform (1:1) to obtain diffraction-quality crystals .
  • Data Contradictions : Employ R-factor analysis and residual density maps to identify disordered regions during refinement .

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